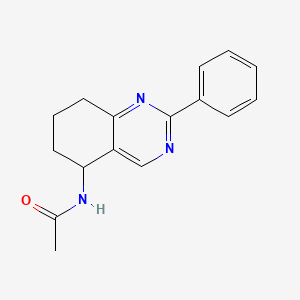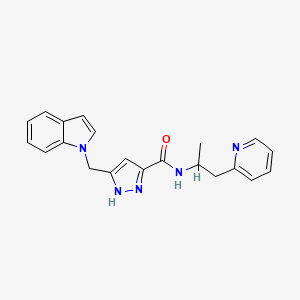![molecular formula C23H22N2O2 B6043724 3-methyl-N-[2-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide](/img/structure/B6043724.png)
3-methyl-N-[2-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[2-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide is a complex organic compound with the molecular formula C18H20N2O2. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, biology, and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 2-methyl-3-aminophenylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-[2-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Halogenated benzamide compounds.
Applications De Recherche Scientifique
3-methyl-N-[2-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[2-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-N-[2-methyl-3-[(2-methylbenzoyl)amino]phenyl]benzamide
- 4-methyl-N-[2-methyl-3-[(4-methylbenzoyl)amino]phenyl]benzamide
- 3-methyl-N-[2-methyl-3-[(3-nitrobenzoyl)amino]phenyl]benzamide
Uniqueness
3-methyl-N-[2-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide is unique due to its specific substitution pattern on the benzene rings, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups and the specific arrangement of functional groups contribute to its distinct properties compared to other similar compounds .
Propriétés
IUPAC Name |
3-methyl-N-[2-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-15-7-4-9-18(13-15)22(26)24-20-11-6-12-21(17(20)3)25-23(27)19-10-5-8-16(2)14-19/h4-14H,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCGTDJHMHCFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)NC(=O)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-cyclohexylethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043651.png)
![[2-(4-Methylphenyl)-2-oxoethyl] 3-iodobenzoate](/img/structure/B6043652.png)
![N,7-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6043656.png)
![4-[({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)methyl]-1-ethyl-2-pyrrolidinone](/img/structure/B6043658.png)
![1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide](/img/structure/B6043660.png)


![3-(1-methyl-2-pyridin-3-ylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6043686.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B6043691.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6043692.png)
![ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6043700.png)
![1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6043701.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6043707.png)

